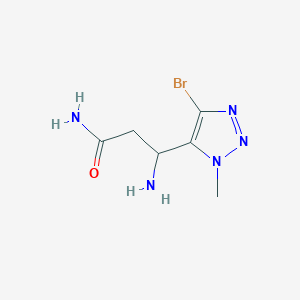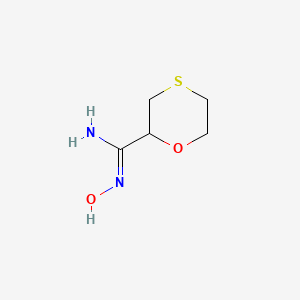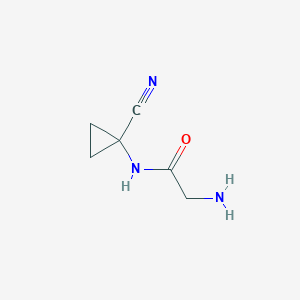
2-Amino-N-(1-cyanocyclopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(1-cyanocyclopropyl)acetamide is a chemical compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include an amino group, a cyano group, and a cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(1-cyanocyclopropyl)acetamide typically involves the reaction of cyclopropylamine with cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-N-(1-cyanocyclopropyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino and cyano groups, which can participate in different chemical transformations .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted acetamides .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(1-cyanocyclopropyl)acetamide has found applications in several scientific research areas, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: The compound’s structural features make it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(1-cyanocyclopropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s amino and cyano groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The cyclopropyl ring adds rigidity to the molecule, affecting its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-N-(1-cyanocyclopropyl)methylacetamide
- 2-Amino-N-(1-cyanocyclopropyl)ethylacetamide
- 2-Amino-N-(1-cyanocyclopropyl)propylacetamide
Comparison: Compared to its analogs, 2-Amino-N-(1-cyanocyclopropyl)acetamide stands out due to its specific structural features, such as the presence of the acetamide groupThe compound’s ability to undergo various chemical transformations and its interactions with biological targets make it a valuable entity in scientific research .
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2-amino-N-(1-cyanocyclopropyl)acetamide |
InChI |
InChI=1S/C6H9N3O/c7-3-5(10)9-6(4-8)1-2-6/h1-3,7H2,(H,9,10) |
InChI-Schlüssel |
MBFFLGPTLYNLBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B13301214.png)
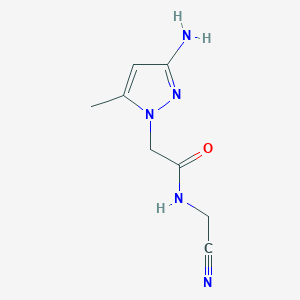

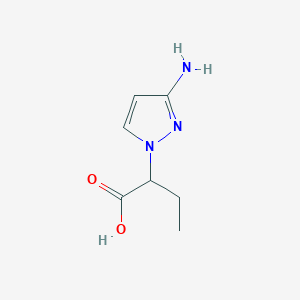
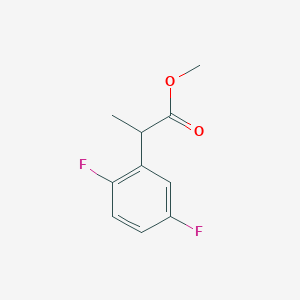
![5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13301255.png)
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
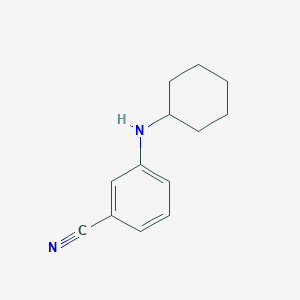
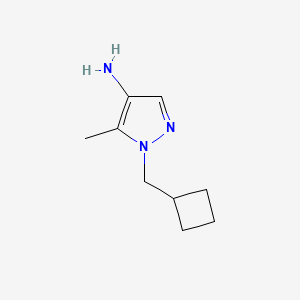

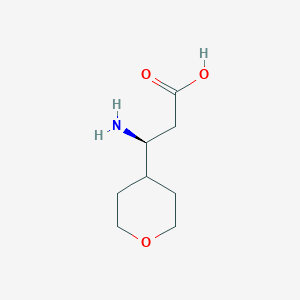
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)
